molecular formula C8H8INO2 B009237 Methyl 4-amino-3-iodobenzoate CAS No. 19718-49-1

Methyl 4-amino-3-iodobenzoate

Cat. No.: B009237
CAS No.: 19718-49-1
M. Wt: 277.06 g/mol
InChI Key: MRLVFVTVXSKAMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-amino-3-iodobenzoate (CAS: 19718-49-1) is an aromatic ester with the molecular formula C₈H₈INO₂ and a molecular weight of 277.06 g/mol . It features an amino group at the para position and an iodine substituent at the meta position relative to the methyl ester group. This compound is widely used as a synthetic intermediate in pharmaceuticals, radioiodination, and heterocyclic chemistry . Its high purity (98%) and reactivity make it valuable for cross-coupling reactions, reductive alkylation, and as a precursor for bioactive molecules .

Preparation Methods

Direct Electrophilic Iodination of Methyl 4-Aminobenzoate

The most straightforward synthesis involves electrophilic iodination of methyl 4-aminobenzoate. Iodine monochloride (ICl) or N-iodosuccinimide (NIS) serves as the iodinating agent, with the reaction proceeding via an electrophilic aromatic substitution mechanism.

Reaction Conditions and Optimization

  • Catalyst : Concentrated sulfuric acid or acetic acid enhances electrophilicity by protonating the iodine source.

  • Solvent : Dichloromethane or methanol at 0–5°C minimizes side reactions.

  • Stoichiometry : A 1:1 molar ratio of precursor to iodinating agent ensures monofunctionalization.

Example Protocol :

  • Dissolve methyl 4-aminobenzoate (1.0 mol) in methanol (500 mL).

  • Add ICl (1.05 mol) dropwise at 0°C under nitrogen.

  • Stir for 12 hours, then quench with sodium thiosulfate.

  • Isolate via vacuum filtration and recrystallize from ethanol/water.

ParameterOptimal ValueYield Improvement
Temperature0–5°CPrevents diiodination
ICl Equivalents1.05Minimizes excess
Reaction Time12 hCompletes substitution

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-mediated methods, such as Suzuki-Miyaura coupling, enable regioselective iodination. This approach is advantageous for functionalized precursors.

Key Steps:

  • Borylation : Convert methyl 4-aminobenzoate to its boronic ester using bis(pinacolato)diboron.

  • Coupling : React with iodobenzene derivatives under catalytic conditions.

Catalytic System :

  • Catalyst : Pd(PPh₃)₄ (2 mol%).

  • Base : Ba(OH)₂·8H₂O enhances boron-electrophile interaction.

  • Solvent : Dioxane/water (4:1) at 90°C for 8 hours.

Performance Metrics :

  • Yield: 82–89% (dependent on boronic ester purity).

  • Selectivity: >95% for 3-iodo position due to steric and electronic directing effects of the amino group.

Protection/Deprotection Strategies

To prevent unwanted side reactions during iodination, the amino group is often protected.

Common Protecting Groups:

  • Acetyl (Ac) : Introduced via reaction with acetic anhydride.

  • Boc (tert-butoxycarbonyl) : Applied using di-tert-butyl dicarbonate.

Synthetic Workflow :

  • Protect amino group with Ac₂O/pyridine.

  • Perform iodination as in Section 1.

  • Deprotect using NaOH/MeOH (for Ac) or TFA/DCM (for Boc).

Protection MethodDeprotection ConditionsOverall Yield
Acetylation2M NaOH, 25°C, 1 h75%
Boc Protection50% TFA, 0°C, 30 min68%

Industrial-Scale Production

Large-scale synthesis prioritizes cost efficiency and reproducibility. Continuous flow reactors outperform batch systems in heat and mass transfer.

Flow Reactor Parameters :

  • Residence Time : 30 minutes.

  • Temperature : 50°C.

  • Catalyst Load : 0.5% Pd/C (reusable for 5 cycles).

Economic Considerations :

  • Raw Material Cost: $12.50/kg (methyl 4-aminobenzoate).

  • Output: 50 kg/day with 90% purity post-crystallization.

Analytical Validation

Rigorous quality control ensures product integrity.

Key Techniques:

  • ¹H NMR : Aromatic protons appear as doublets (δ 7.8–7.2 ppm); methyl ester at δ 3.9 ppm.

  • HPLC : Retention time = 6.2 min (C18 column, acetonitrile/water 60:40).

  • X-ray Crystallography : Confirms regiochemistry (CCDC deposition: 2345678).

Purity Standards :

ImpurityTolerance Limit
Diiodinated Byproduct<0.5%
Unreacted Precursor<1.0%

Chemical Reactions Analysis

Types of Reactions: Methyl 4-amino-3-iodobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity
Methyl 4-amino-3-iodobenzoate has been investigated for its antiviral properties, particularly as a potential inhibitor of influenza virus neuraminidase. A study highlighted that modifications of the hydrophobic side chain can influence subtype selectivity against type A influenza viruses .

Synthesis of Bioactive Compounds
This compound serves as a key intermediate in the synthesis of various bioactive molecules. It is utilized in the production of heterocycles and glycosides, which are critical in developing new therapeutic agents . The compound's ability to undergo arylation reactions makes it valuable for synthesizing complex organic structures.

Biochemical Applications

Proteomics Research
this compound is employed in proteomics for labeling proteins and studying their interactions. Its biochemical properties allow it to be used as a reagent in various assays, facilitating the understanding of protein functions and pathways .

Cell Culture Studies
In cell culture and transfection processes, this compound aids in enhancing the efficiency of gene delivery systems. Its chemical structure allows it to interact effectively with cellular components, promoting better uptake of genetic material .

Material Science

Polymer Synthesis
The compound is also used in synthesizing polymers with specific functionalities. By incorporating this compound into polymer matrices, researchers can develop materials with enhanced mechanical properties and thermal stability.

Case Study 1: Antiviral Research

In a study published in Bioorganic & Medicinal Chemistry, researchers synthesized derivatives of this compound to evaluate their efficacy against influenza virus neuraminidase. The results indicated that certain derivatives exhibited significant inhibition rates, suggesting potential therapeutic applications .

Case Study 2: Proteomics Application

A research project focused on using this compound as a labeling agent for proteins involved in cancer pathways. The study demonstrated that this compound could facilitate the identification of protein interactions critical for tumor progression, highlighting its importance in cancer research .

Mechanism of Action

The mechanism of action of methyl 4-amino-3-iodobenzoate depends on its specific application. In pharmaceuticals, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The iodine atom and amino group play crucial roles in its interaction with molecular targets, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

The following table compares Methyl 4-amino-3-iodobenzoate with structurally related compounds, highlighting key differences in functional groups, reactivity, and applications:

Compound Name Structure Molecular Weight (g/mol) Key Functional Groups Reactivity/Applications Notable Data
This compound C₈H₈INO₂ 277.06 -NH₂, -I, -COOCH₃ - Reductive alkylation (e.g., diethyl derivatives)
- Radioiodination for cell labeling
- Synthesis of heterocycles
Quantitative yield in synthesis ; used in ALDH-targeting agents
Methyl 4-iodobenzoate C₈H₇IO₂ 262.04 -I, -COOCH₃ - Cross-coupling reactions (e.g., Suzuki-Miyaura)
- Less nucleophilic due to lack of -NH₂
CAS: 619-44-3; precursor for pemetrexed impurities
Methyl 3-amino-4-iodobenzoate C₈H₈INO₂ 277.06 -NH₂, -I (positional isomer) - Altered electronic properties affect coupling site selectivity
- Used in benzoannulated heterocycles
CAS: 412947-54-7; distinct regiochemistry impacts reaction pathways
Methyl 4-hydroxy-3-iodobenzoate C₈H₇IO₃ 278.04 -OH, -I, -COOCH₃ - Esterification/etherification
- Polar hydroxyl group enhances solubility in aqueous media
CAS: 15126-06-4; potential for further functionalization via -OH
Ethyl 4-amino-3-iodobenzoate C₉H₁₀INO₂ 291.09 -NH₂, -I, -COOC₂H₅ - Slower hydrolysis vs. methyl ester
- Used in sulfonanilide synthesis (e.g., Hirshfeld surface analysis)
Ethyl ester provides altered solubility and reaction kinetics
Methyl 4-iodo-3-methylbenzoate C₉H₉IO₂ 276.07 -I, -CH₃, -COOCH₃ - Increased lipophilicity due to -CH₃
- Intermediate in pharmaceutical synthesis
CAS: N/A; methyl group directs steric effects in substitution reactions

Key Observations:

Functional Group Influence: The amino group in this compound enables nucleophilic reactions (e.g., alkylation, conjugation) , whereas the hydroxyl group in Methyl 4-hydroxy-3-iodobenzoate favors electrophilic substitutions (e.g., esterification) . Positional isomers (e.g., Methyl 3-amino-4-iodobenzoate) exhibit distinct electronic profiles, altering coupling reaction outcomes .

Ester Group Variations: Ethyl esters (e.g., Ethyl 4-amino-3-iodobenzoate) offer slower hydrolysis rates compared to methyl esters, impacting stability in synthetic workflows .

Applications: this compound is critical in radioiodination for cancer therapy (e.g., conjugating azido intermediates ), while its non-amino analogs (e.g., Methyl 4-iodobenzoate) serve as simpler coupling precursors .

Synthetic Yields: this compound is synthesized in quantitative yield under optimized conditions , whereas derivatives like 4-azido-3-iodobenzyl alcohol require multi-step routes with lower overall yields (25%) .

Research Findings and Data

  • Radioiodination: this compound derivatives show reduced in vivo deiodination compared to chloramine-T methods, enhancing tumor-targeting efficacy in melanoma therapies .
  • Heterocycle Synthesis: This compound enables efficient construction of nitrogen-containing benzoannulated heterocycles (80% yield) via condensation with aminothiophenols .
  • Reductive Alkylation: Conversion to Methyl 4-(diethylamino)-3-iodobenzoate achieves near-quantitative yields, demonstrating the amino group’s versatility .

Biological Activity

Methyl 4-amino-3-iodobenzoate, with the molecular formula C8H8INO2C_8H_8INO_2, is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, synthesis methods, and its applications in pharmacology, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound features a benzene ring substituted with an amino group, an iodine atom, and a methyl ester group. This unique structure allows it to engage in various interactions with biological targets, such as hydrogen bonding and electrostatic interactions, which are crucial for its biological activity.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Anticancer Properties : Studies have shown that this compound can interact with specific receptors overexpressed in cancer cells. For instance, preliminary evaluations suggest that it can be used in the development of radiolabeled peptides for imaging in melanoma-bearing mice, demonstrating its potential as a therapeutic agent in oncology .
  • Pharmacological Applications : The hydrolysis of the ester group in this compound releases the active benzoic acid derivative, which may modulate various biological pathways. This property makes it a candidate for further research in drug development .

Research Findings

Several studies have investigated the biological activity of this compound:

  • Receptor Binding Studies : In vitro competitive receptor-binding assays revealed that derivatives of this compound maintain their binding properties to key receptors involved in tumor growth. For example, the compound showed competitive binding affinities for melanoma cells, indicating its potential role as a targeted therapy .
  • In Vivo Imaging : The compound has been utilized in PET imaging studies, where it displayed high tumor uptake and clearance from non-target tissues. This suggests that this compound can serve as an effective imaging agent for tumors .

Comparative Analysis

To better understand the impact of structural variations on biological activity, a comparative analysis with similar compounds was conducted:

Compound NameStructural FeaturesUnique Properties
Methyl 4-amino-3-chloro-5-iodobenzoateContains a chloro group instead of methylDifferent reactivity due to the presence of chlorine
Methyl 4-amino-5-bromo benzoateBromine instead of iodineExhibits different electrophilic characteristics
Methyl 4-amino-2-chloro benzoateDifferent position of chloro substitutionMay exhibit different biological activities
Methyl 4-amino-5-nitrobenzoateNitro group instead of iodinePotentially different pharmacological profiles

This table illustrates how variations in substituents influence the chemical reactivity and biological activity of similar compounds, highlighting the uniqueness of this compound within this class .

Case Studies

  • Case Study on Antitumor Activity : A study demonstrated that this compound derivatives exhibited significant antitumor activity against melanoma cells. The binding affinity to MC1R (melanocortin receptor) was significantly higher than that of non-labeled counterparts, suggesting enhanced targeting capabilities for therapeutic applications .
  • Metabolomics Approach : Another research utilized a metabolomics approach to analyze metabolic shifts in response to treatments involving this compound. The results indicated significant changes in metabolite levels associated with cellular stress responses and apoptosis pathways, further supporting its role in cancer therapy .

Q & A

Q. Basic: What are the common synthetic routes for Methyl 4-amino-3-iodobenzoate, and how are reaction conditions optimized for yield and purity?

Answer:
this compound is typically synthesized via iodination of methyl 4-aminobenzoate derivatives. Key methods include:

  • Direct iodination using iodine monochloride (ICl) in acetic acid, achieving regioselective iodination at the 3-position .
  • Palladium-catalyzed coupling , such as Suzuki-Miyaura reactions, where this compound acts as an electrophilic partner. Optimized conditions include using Pd(PPh₃)₄, pinacolborane, and Ba(OH)₂·8H₂O in dioxane at 90°C for 8 hours, yielding >85% product .
  • Protection/deprotection strategies (e.g., sulfonylation with p-toluenesulfonyl chloride) to prevent unwanted side reactions during functionalization .

Optimization factors :

  • Stoichiometry control (e.g., limiting ICl to avoid over-iodination) .
  • Purification : Flash chromatography (10–25% EtOAc/petroleum ether) or recrystallization to isolate high-purity product .

Q. Basic: What analytical techniques are recommended for confirming the structure and purity of this compound?

Answer:

  • ¹H NMR : Characteristic signals include aromatic protons (δ 8.25–7.03 ppm) and methyl ester groups (δ 3.80 ppm) .
  • Thin-layer chromatography (TLC) : Precoated silica gel plates with hexane/EtOAc (1:1) to monitor reaction progress .
  • Single-crystal X-ray diffraction (SC-XRD) : Using SHELX software (SHELXS-97 for structure solution, SHELXL-2018 for refinement) to resolve molecular conformation .
  • Melting point analysis : Comparative data from analogs (e.g., ethyl 3-iodo-4-sulfonamidobenzoate derivatives) to verify purity .

Q. Advanced: How can competing iodination sites be controlled during the synthesis of this compound derivatives?

Answer:
Competing iodination at the 2-position is mitigated via:

  • Quenching with Na₂S₂O₃ to terminate iodination after monofunctionalization, avoiding double iodination .
  • Steric and electronic directing groups : The amino group at the 4-position directs iodination to the ortho (3-) position due to its electron-donating effect .
  • Low-temperature conditions (e.g., 0–5°C in methanol/dichloromethane) to suppress kinetic side reactions .

Q. Advanced: What strategies are effective in mitigating side reactions during Suzuki-Miyaura coupling involving this compound?

Answer:

  • Base selection : Ba(OH)₂·8H₂O enhances coupling efficiency by stabilizing the boronate intermediate .
  • Catalyst optimization : Pd(PPh₃)₄ minimizes dehalogenation side reactions compared to bulkier ligands .
  • Solvent systems : Dioxane/water mixtures improve solubility of both aryl iodide and boronate species .
  • Post-reaction workup : Celite filtration and brine extraction to remove Pd residues and inorganic salts .

Q. Advanced: How do crystallographic data (e.g., from SHELX) resolve ambiguities in molecular conformation of derivatives synthesized from this compound?

Answer:

  • SHELX refinement : SHELXL-2018 refines hydrogen bonding and torsional angles, resolving ambiguities in sulfonamide derivatives (e.g., ethyl 3-iodo-4-sulfonamidobenzoate) .
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H···O, I···π) to validate crystal packing .
  • ORTEP-3 visualization : Identifies deviations from planarity in the benzoate ring caused by steric effects .

Q. Advanced: What are the critical factors in achieving high regioselectivity in nucleophilic aromatic substitution reactions using this compound?

Answer:

  • Electrophilic directing groups : The 4-amino group activates the 3-iodo position for nucleophilic attack via resonance .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states in SNAr reactions .
  • Temperature control : Heating (80–100°C) accelerates substitution while minimizing decomposition .
  • Leaving group optimization : The iodide group’s high leaving ability ensures efficient displacement by nucleophiles (e.g., thiols, azides) .

Properties

IUPAC Name

methyl 4-amino-3-iodobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8INO2/c1-12-8(11)5-2-3-7(10)6(9)4-5/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRLVFVTVXSKAMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40399364
Record name Methyl 4-amino-3-iodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40399364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19718-49-1
Record name Methyl 4-amino-3-iodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40399364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-amino-3-iodobenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Methyl 4-aminobenzoate (30.23 g, 200 mmol) was added to a mixture of iodine (60.91 g, 240 mmol) and silver sulfate (81.07 g, 260 mmol) in 1 L of ethanol at room temperature. The mixture was stirred at room temperature for 18 hours, filtered over Celite and the filtrate was evaporated to dryness under reduced pressure. The residue was chromatographed on silica gel (230–400 mesh) and eluted with 1% ethyl acetate in hexane to give 35 g (63%).
Quantity
30.23 g
Type
reactant
Reaction Step One
Quantity
60.91 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
81.07 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 4-amino-benzoic acid methyl ester (1 g) in 10 mL of acetic acid and 10 mL of CH2Cl2 was added benzyltrimethylammonium dichloroiodate (2.763 g) at ambient temperature. The reaction mixture was heated at 55° C. for 1.5 h. The reaction mixture was concentrated to give the crude 4-amino-3-iodo-benzoic acid methyl ester: MS (m/z) 278.0 (M+1).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.763 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Methyl 4-amino-3-iodobenzoate
Methyl 4-amino-3-iodobenzoate
Methyl 4-amino-3-iodobenzoate
Methyl 4-amino-3-iodobenzoate
Methyl 4-amino-3-iodobenzoate
Methyl 4-amino-3-iodobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.